molecular formula C12H15N3O6 B161152 N-(2,4-Dinitrophenyl)-L-leucine CAS No. 1655-57-8

N-(2,4-Dinitrophenyl)-L-leucine

Cat. No. B161152
CAS RN: 1655-57-8
M. Wt: 297.26 g/mol
InChI Key: STMDPCBYJCIZOD-JTQLQIEISA-N
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Description

N-(2,4-Dinitrophenyl)-L-leucine is a compound that has not been extensively studied. It is likely to share some properties with other dinitrophenyl compounds .

Scientific Research Applications

Chromatographic Analysis

N-(2,4-Dinitrophenyl)-L-leucine has been utilized in the chromatographic analysis of amino acids. Matheson (1965) described the separation of dinitrophenyl derivatives of various amino acids, including leucine, through partition chromatography, highlighting the method's effectiveness in isolating specific amino acids from mixtures (Matheson, 1965).

Amidation of Protected Amino Acids

Somlai, Szókán, and Balaspiri (1992) explored the amidation of protected amino acids, including N-tert-Butoxycarbonyl derivatives of L-leucine, demonstrating the application of N-(2,4-Dinitrophenyl)-L-leucine in peptide synthesis (Somlai, Szókán, & Balaspiri, 1992).

High-Performance Liquid Chromatography

Yamamoto, Morikawa, and Sakamoto (1985) utilized N-(2,4-Dinitrophenyl)-L-leucine in the high-performance liquid chromatography analysis of proteins, providing a method for identifying N-terminal amino acids in protein fibers (Yamamoto, Morikawa, & Sakamoto, 1985).

Protein Synthesis and Peptide Chain Analysis

Ilan and Singer (1975) studied the specific activity of leucine in newly synthesized proteins, employing N-(2,4-Dinitrophenyl)-L-leucine as a tool to analyze the growing peptide chains in protein synthesis (Ilan & Singer, 1975).

Study of Protein Interactions

García-Echeverría (1997) used N-(2,4-Dinitrophenyl)-L-leucine in the study of protein interactions, specifically in the formation of a parallel heterodimeric coiled coil, indicating its role in understanding protein assembly and structure (García-Echeverría, 1997).

Aqueous Two-Phase System Studies

Gómez and Macedo (2019) researched the partitioning of N-(2,4-Dinitrophenyl)-L-leucine in Aqueous Two-Phase Systems (ATPS), contributing to the understanding of amino acid behavior in novel separation processes (Gómez & Macedo, 2019).

Genetic Code Expansion and Immunology

Ren et al. (2015) expanded on the genetic encoding of N-(2,4-Dinitrophenyl)-L-leucine for immunological applications, demonstrating its potential in biosensing and therapeutics (Ren, Ji, Wang, & Ai, 2015).

Metabolic Pathway Analysis

Yu and Spencer (1969) utilized N-(2,4-Dinitrophenyl)-L-leucine in the study of metabolic pathways in tomatoes, providing insights into enzymatic reactions and degradation processes in plants (Yu & Spencer, 1969).

Enzyme Activity Assays

Barrett, Knight, Brown, and Tisljar (1989) employed N-(2,4-Dinitrophenyl)-L-leucine in developing assays for clostridial collagenase and Pz-peptidase, highlighting its role in enzymology and biochemistry (Barrett, Knight, Brown, & Tisljar, 1989).

Peptide Mapping and Structural Analysis

Jackson and Young (1987) used N-(2,4-Dinitrophenyl)-L-leucine for peptide mapping, demonstrating its application in protein structure analysis and molecular biology (Jackson & Young, 1987).

properties

IUPAC Name

(2S)-2-(2,4-dinitroanilino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O6/c1-7(2)5-10(12(16)17)13-9-4-3-8(14(18)19)6-11(9)15(20)21/h3-4,6-7,10,13H,5H2,1-2H3,(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMDPCBYJCIZOD-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Dinitrophenyl)-L-leucine

CAS RN

1655-57-8
Record name N-(2,4-Dinitrophenyl)-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1655-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Dinitrophenyl)-L-leucine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-(2,4-DINITROPHENYL)-L-LEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CZ2S3URB9
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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